molecular formula C9H16O3 B2654974 (2S,3S)-2-Propan-2-yloxane-3-carboxylic acid CAS No. 1909294-46-7

(2S,3S)-2-Propan-2-yloxane-3-carboxylic acid

Cat. No. B2654974
CAS RN: 1909294-46-7
M. Wt: 172.224
InChI Key: SNWATFVBWAQZGP-YUMQZZPRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3S)-2-Propan-2-yloxane-3-carboxylic acid, also known as IPAC, is a chiral building block that has been widely used in the synthesis of various bioactive molecules. IPAC is a white crystalline powder that is soluble in water and organic solvents.

Scientific Research Applications

Reactive Extraction and Propionic Acid Recovery

Propionic acid, a carboxylic acid, has significant importance in chemical industries. Research into its recovery from aqueous waste streams and fermentation broth has highlighted the effectiveness of reactive extraction techniques. Studies have explored the use of binary extractants and modifier-diluents systems, demonstrating improved extraction efficiencies. This work is crucial for designing processes for propionic acid recovery, offering insights into the roles of binary extractants, modifiers, and diluent effects on extraction equilibria (Keshav et al., 2009), (Kumar et al., 2010).

Liquid Crystal Applications

Carboxylic acids derived from natural sources have been used to synthesize liquid crystals (LCs) with unique properties. Research on diastereomeric carboxylic acids has shown their impact on the liquid crystal phase behavior and physical properties. Such LCs find applications in displays and other electronic devices, with the relative stereochemistry of the carboxylic acids influencing their performance (Tsai et al., 2000).

Organic Synthesis and Catalysis

Carboxylic acids play a pivotal role in organic synthesis, serving as substrates in various catalytic reactions. The development of novel methodologies for the decarboxylative coupling of carboxylic acids has expanded the toolbox of organic chemists, enabling the construction of complex molecules for pharmaceutical and material science applications. These advances include palladium-catalyzed cross-coupling reactions and innovative cascade annulation processes to construct valuable heterocyclic compounds (Wang et al., 2008), (Liao et al., 2005).

Corrosion Inhibition

Research into amino acids based imidazolium zwitterions has unveiled their potential as corrosion inhibitors for mild steel. These novel compounds, derived from carboxylic acids, exhibit excellent inhibition efficiency and offer an environmentally friendly alternative to traditional inhibitors. The study combines experimental approaches with quantum chemical parameters to understand the inhibitors' adsorption behavior and protective mechanisms (Srivastava et al., 2017).

Microbial Production of Propionic Acid

The microbial fermentation of propionic acid, a valuable chemical for the food and pharmaceutical industries, has been extensively studied. Research focuses on optimizing metabolic pathways to increase yield, productivity, and titre, addressing the challenge of high downstream purification costs. Advances in metabolic engineering and genome shuffling are paving the way for commercial-scale biological production of propionic acid (Gonzalez-Garcia et al., 2017).

properties

IUPAC Name

(2S,3S)-2-propan-2-yloxane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-6(2)8-7(9(10)11)4-3-5-12-8/h6-8H,3-5H2,1-2H3,(H,10,11)/t7-,8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNWATFVBWAQZGP-YUMQZZPRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(CCCO1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1[C@H](CCCO1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3S)-2-Propan-2-yloxane-3-carboxylic acid

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